molecular formula C36H38O5S B1459093 Phenyl 2,4,6-tri-O-benzyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-allopyranoside CAS No. 1017587-57-3

Phenyl 2,4,6-tri-O-benzyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-allopyranoside

Cat. No.: B1459093
CAS No.: 1017587-57-3
M. Wt: 582.7 g/mol
InChI Key: OZARVANREPUDBF-XYPUQJIVSA-N
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Description

(2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran is a sophisticated thioglycoside donor molecule essential for complex oligosaccharide and glycoconjugate synthesis. Its research value lies in its strategic protecting group pattern: the allyl ether offers an orthogonal deprotection point using palladium catalysis, while the benzyl ethers provide robust stability during glycosylation steps. The phenylthio group at the anomeric center acts as a versatile leaving group, which can be activated by a variety of promoters, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), or dimethyl(methylthio)sulfonium triflate (DMTST), to facilitate glycosidic bond formation with high stereocontrol. This compound is particularly valuable in the synthesis of biologically important carbohydrate structures found in glycan arrays, vaccines, and natural products, enabling studies into carbohydrate-protein interactions, immunology, and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1017587-57-3

Molecular Formula

C36H38O5S

Molecular Weight

582.7 g/mol

IUPAC Name

(2S,3S,4S,5S,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane

InChI

InChI=1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2/t32-,33-,34-,35-,36-/m0/s1

InChI Key

OZARVANREPUDBF-XYPUQJIVSA-N

Isomeric SMILES

C=CCO[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OCC2=CC=CC=C2)SC3=CC=CC=C3)COCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C=CCOC1C(C(OC(C1OCC2=CC=CC=C2)SC3=CC=CC=C3)COCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C34H36O5SC_{34}H_{36}O_5S, indicating a substantial molecular weight and a complex structure featuring multiple functional groups. The presence of allyloxy, benzyloxy, and phenylthio moieties suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of Tetrahydropyran Ring : Utilizing dihydroxylation followed by etherification.
  • Introduction of Functional Groups : Sequential reactions to incorporate allyloxy and benzyloxy groups.
  • Final Modifications : Protecting groups may be used to enhance stability during synthesis.

1. Anticancer Potential

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of tetrahydropyran have shown effectiveness as inhibitors of the TGF-β signaling pathway, which is crucial in cancer progression and metastasis .

2. Anti-inflammatory Effects

Studies have demonstrated that modifications in the tetrahydropyran structure can lead to enhanced anti-inflammatory activities. For example, compounds derived from gentiopicroside have been shown to selectively inhibit cyclooxygenase-2 (COX-2), reducing inflammatory mediators such as TNF-α and IL-6 in vitro .

The biological activity of this compound may be attributed to:

  • Inhibition of Key Enzymes : Targeting enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : Interfering with the TGF-β signaling pathway can prevent fibrotic responses and tumor growth.
  • Cell Cycle Arrest : Some derivatives have been reported to induce apoptosis in cancer cells through cell cycle modulation.

Case Studies

Several case studies illustrate the effectiveness of related compounds:

StudyCompoundActivityFindings
ALK5 InhibitorsAnticancerDemonstrated strong inhibitory activity against TGF-β receptors in vitro and in vivo.
Gentiopicroside DerivativesAnti-inflammatoryShowed significant reduction in COX-2 expression and inflammatory cytokines in macrophage cell lines.
Pyridine DerivativesAntifibroticEffective in suppressing renal fibrosis through ALK5 inhibition.

Pharmacokinetics

While specific pharmacokinetic data for this exact compound may be limited, related compounds have shown promising bioavailability profiles. Factors such as lipophilicity and metabolic stability are crucial for their therapeutic efficacy.

Scientific Research Applications

Scientific Research Applications

  • Synthetic Chemistry
    • This compound serves as a versatile intermediate in synthetic organic chemistry. Its structure allows for various functional group modifications, making it suitable for the synthesis of more complex molecules.
    • The presence of multiple benzyloxy groups provides sites for further chemical reactions, such as oxidation or reduction, enhancing its utility in synthetic pathways.
  • Pharmaceutical Development
    • The compound has shown promise in drug development due to its unique structural features which may exhibit biological activity. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
    • Its phenylthio group may contribute to the compound's ability to interact with biological targets, potentially making it useful in the treatment of diseases where such interactions are beneficial.
  • Material Science
    • The compound may find applications in material science as a precursor for polymer synthesis or as a component in advanced materials due to its stability and reactivity.
    • Its ability to form stable bonds with various substrates can be exploited in creating coatings or composite materials.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has indicated that derivatives of (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran have been synthesized and evaluated for anticancer activity. The modifications made on the benzyloxy groups enhanced the cytotoxicity against specific cancer cell lines, demonstrating the potential of this compound as a lead structure in anticancer drug design.

Case Study 2: Development of Targeted Drug Delivery Systems

A study explored the use of this compound in formulating targeted drug delivery systems. By conjugating the compound with nanoparticles, researchers were able to improve the delivery efficiency of chemotherapeutic agents directly to tumor sites. This approach minimized side effects and improved therapeutic outcomes.

Data Tables

Application AreaDescription
Synthetic ChemistryIntermediate for synthesizing complex organic molecules
Pharmaceutical DevelopmentPotential lead for new therapeutic agents
Material SciencePrecursor for polymer synthesis and advanced materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. Pyrano[4,3-b]pyran Derivatives () Compounds 8b and 8c share a fused pyrano-pyran core but lack the tetrahydropyran’s thioether and benzyloxy groups. Key differences:

  • 8b : 4-Methoxybenzoyl and methyl groups. Melting point: 125°C; yield: 50%.
  • 8c : 3,4-Dichlorobenzoyl group. Melting point: 178°C; yield: 53%.

Comparison : The target compound’s benzyloxy groups confer higher hydrophobicity compared to the methoxy/dichloro substituents in 8b/8c. The phenylthio group in the target may enhance nucleophilic substitution reactivity relative to the ketone groups in 8b/8c .

b. Tetrahydrofuran Derivatives () ((3S)-3,5-Bis(benzyloxy)tetrahydrofuran-2-yl)methanol shares benzyloxy protective groups but has a five-membered tetrahydrofuran ring.

  • Synthesis : Pd-catalyzed cyclization and oxidation.
  • Key difference : The smaller ring size reduces conformational flexibility compared to the target’s tetrahydropyran .

Functional Group Analogues

a. Thioether-Containing Compounds ()
(2S,3R,4S,5R,6R)-4-(Benzyloxy)-2-(ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol:

  • Substituents : Benzyloxy, ethylthio, hydroxymethyl.

b. Hydroxyl-Rich Analogues ()
Methyl (2S,3S,4R,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate:

  • Substituents : Four hydroxyl groups and a methoxycarbonyl group.
  • Comparison : The target’s benzyloxy groups enhance stability under acidic/basic conditions but reduce solubility in polar solvents compared to hydroxyl-rich analogues .

Research Findings and Implications

  • Steric Effects : The target’s benzyloxy groups hinder nucleophilic attacks, making it more stable than hydroxyl-rich analogues (e.g., ) but less reactive in aqueous environments .
  • Thioether Reactivity : The phenylthio group’s electron-withdrawing nature could facilitate Suzuki-Miyaura couplings, unlike ethylthio in .
  • Stereochemical Complexity : The 2R,3S,4S,5R,6S configuration may confer unique binding properties in chiral environments, analogous to stereospecific reactions in .

Preparation Methods

Starting Material Preparation

The synthesis often begins from a protected glucopyranoside or a related sugar derivative such as 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside or similar tetra-O-benzylated glucopyranose derivatives. These precursors provide the benzyloxy groups needed at the 3, 5, and 2 positions after further functionalization.

Compound Name Molecular Formula CAS Number Source/Reference
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside C40H40O5S 38184-10-0 PubChem
2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose C34H36O6 6564-72-3 PubChem

Introduction of the Phenylthio Group

The phenylthio substituent at the 6-position is introduced by thioglycosylation or nucleophilic substitution reactions. Typical reagents include thiophenol or phenylthiol derivatives under mild conditions to replace a leaving group at C6.

  • Reaction conditions often involve mild bases or Lewis acids to facilitate substitution without affecting other protecting groups.
  • The stereochemistry at C6 is preserved or controlled by the choice of reaction conditions.

Installation of Allyloxy Group at C4

The allyloxy group at the 4-position is installed by selective deprotection of the hydroxyl group at C4 followed by allylation:

  • Selective removal of the benzyloxy protecting group at C4 can be achieved by catalytic hydrogenolysis or other selective cleavage methods.
  • Allylation is performed using allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
  • Reaction optimization ensures minimal over-alkylation or side reactions.

Formation of the (Benzyloxy)methyl Group at C2

The (benzyloxy)methyl substituent at C2 is introduced by:

  • Functionalization of the hydroxymethyl group at C2 through benzylation.
  • This step typically uses benzyl bromide or benzyl chloride with a base.
  • The reaction is carefully controlled to avoid affecting other benzyloxy groups.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Thioglycoside formation Thiophenol, base, mild heating 85-90 Retains stereochemistry at C6
Selective deprotection at C4 Catalytic hydrogenolysis, Pd/C, H2 75-80 Avoids cleavage of other benzyloxy groups
Allylation at C4 Allyl bromide, K2CO3, DMF, RT 80-85 High regioselectivity
Benzylation at C2 Benzyl bromide, NaH, THF, 0°C to RT 78-82 Controlled to prevent multiple alkylations

Purification and Characterization

  • Purification is typically achieved by column chromatography using silica gel with gradients of hexane/ethyl acetate.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and optical rotation measurements to confirm stereochemistry.
  • High-resolution mass spectrometry confirms molecular weight consistent with C40H40O5S.

Research Findings and Improvements

  • Recent literature emphasizes improved stereoselectivity in the thioglycoside formation step by using milder bases and lower temperatures to minimize epimerization.
  • Allylation efficiency has been enhanced by using phase-transfer catalysts to increase reaction rates and yields.
  • Protecting group strategies have been optimized to allow selective deprotection without affecting sensitive groups, thereby improving overall synthetic efficiency.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Typical Yield (%)
Starting material synthesis Benzylation of sugar derivatives Install benzyloxy groups 85-90
Phenylthio introduction Thiophenol, base, mild heating Introduce phenylthio at C6 85-90
Selective deprotection Pd/C, H2, mild conditions Remove C4 benzyloxy selectively 75-80
Allylation Allyl bromide, K2CO3, DMF Install allyloxy at C4 80-85
Benzylation at C2 Benzyl bromide, NaH, THF Form (benzyloxy)methyl group 78-82

Q & A

Q. What are the recommended synthetic routes for this compound, and how is stereochemical control achieved?

The synthesis typically involves regioselective glycosylation and protection/deprotection strategies. Benzyl (Bn) and allyl groups are commonly used as protecting groups for hydroxyl moieties. For stereochemical control, reaction conditions (e.g., temperature, catalysts like Lewis acids) and steric effects guide the configuration at chiral centers. Monitoring via TLC and intermediate characterization by 1^1H/13^{13}C NMR ensures fidelity. For example, allyloxy and benzyloxy groups are introduced sequentially, with rigorous purification (e.g., column chromatography) after each step .

Q. How is the compound’s structure validated post-synthesis?

Key methods include:

  • NMR Spectroscopy : 1^1H NMR confirms proton environments (e.g., allyl protons at δ 5.2–5.9 ppm, benzyl aromatic protons at δ 7.2–7.5 ppm). 13^{13}C NMR identifies carbonyl carbons (e.g., acetate groups at δ 170–175 ppm) and anomeric carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Na]+^+) and fragments.
  • Elemental Analysis : Discrepancies between calculated and observed C/H percentages (e.g., ±0.1%) indicate impurities, necessitating re-crystallization or chromatography .

Q. What safety precautions are critical during handling?

  • Storage : 2–8°C in airtight, light-resistant containers to prevent degradation .
  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles. Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., split signals, unexpected shifts) be resolved?

  • Purity Check : Confirm via TLC (e.g., silica gel, ethyl acetate/hexane eluent) or HPLC.
  • Solvent Effects : Use deuterated solvents (e.g., CDCl3_3) and ensure complete dissolution.
  • Advanced NMR : 2D techniques (COSY, HSQC, HMBC) resolve overlapping signals and assign connectivity. For example, HMBC correlations can confirm allyl group attachment to the pyran ring .

Q. What strategies improve yield in stereoselective synthesis?

  • Catalyst Optimization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., Sharpless epoxidation conditions).
  • Temperature Control : Lower temperatures reduce side reactions (e.g., <0°C for acid-sensitive intermediates).
  • Protecting Group Tuning : Replace benzyl with p-methoxybenzyl (PMB) for easier deprotection .

Q. How does the compound’s stability vary under different conditions?

  • Thermal Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., benzaldehyde from benzyloxy cleavage).
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glassware mitigates this .

Q. What analytical methods resolve ambiguous MS fragmentation patterns?

  • Isotopic Pattern Analysis : Compare observed isotopic clusters (e.g., 34^{34}S for phenylthio groups) with theoretical models.
  • Tandem MS (MS/MS) : Collision-induced dissociation (CID) identifies fragment ions (e.g., loss of benzyloxy groups at m/z 91).
  • Cross-Validation : Align MS data with NMR/IR results to confirm structural assignments .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed elemental analysis?

  • Sample Purity : Re-purify via recrystallization (e.g., using ethanol/water mixtures).
  • Alternative Synthesis : Modify reaction stoichiometry (e.g., excess benzyl bromide) to ensure complete protection.
  • Instrument Calibration : Verify elemental analyzer accuracy with certified standards (e.g., sulfanilamide) .

Q. Why might biological activity assays show variability despite high compound purity?

  • Conformational Dynamics : Use molecular docking or NOE NMR to assess binding-competent conformers.
  • Solubility Limits : Pre-dissolve in DMSO/Cremophor EL for in vitro assays.
  • Metabolite Interference : LC-MS/MS screens for metabolic byproducts in cell lysates .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in detail.
  • Data Archiving : Use digital tools (e.g., SciFinder, Reaxys) to cross-reference spectral libraries.
  • Safety Protocols : Regularly update SDS sheets and train personnel on emergency response (e.g., eye wash stations) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2,4,6-tri-O-benzyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-allopyranoside
Reactant of Route 2
Reactant of Route 2
Phenyl 2,4,6-tri-O-benzyl-3-O-prop-2-en-1-yl-1-thio-alpha-L-allopyranoside

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